molecular formula C13H13N3O2S3 B2717065 N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide CAS No. 2097867-62-2

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2717065
CAS No.: 2097867-62-2
M. Wt: 339.45
InChI Key: JDOVAKJAXLCFMC-UHFFFAOYSA-N
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Description

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as hydrazine and an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-pyrazol-1-yl)ethyl]thiophene-2-sulfonamide: Lacks the additional thiophene ring.

    N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide: Lacks the pyrazole ring.

    N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-2-sulfonamide: Contains a benzene ring instead of a thiophene ring.

Uniqueness

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide is unique due to the combination of its structural features, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition or receptor modulation.

Biological Activity

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a pyrazole ring, a thiophene moiety, and a sulfonamide group. The molecular formula for this compound is C16H17N3O2S2C_{16}H_{17}N_{3}O_{2}S_{2} with a molecular weight of 347.5 g/mol. The presence of these heterocyclic structures contributes to its potential biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₇N₃O₂S₂
Molecular Weight347.5 g/mol
CAS Number2034341-16-5

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the pyrazole ring followed by the introduction of the thiophene and sulfonamide groups. Reaction conditions often include specific catalysts and solvents to optimize yield and purity.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL for the most active derivatives .

Table: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Bacteria
Derivative 7b0.22Staphylococcus aureus
Derivative 5a0.25Escherichia coli

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated through DPPH and hydroxyl radical scavenging assays. These assays measure the compound's ability to neutralize free radicals, which are implicated in oxidative stress-related diseases .

Anti-inflammatory Activity

In addition to antimicrobial and antioxidant activities, this compound has shown promising anti-inflammatory effects in various models. For example, studies indicate that compounds within this class can significantly inhibit paw swelling in acute inflammatory models, comparable to standard anti-inflammatory drugs like aspirin .

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may inhibit or activate biochemical pathways, leading to the observed therapeutic effects.

Case Studies

Several case studies have explored the efficacy of compounds related to this compound:

  • Antimicrobial Evaluation : A study evaluated a series of pyrazole-thiazole derivatives against multiple pathogens, revealing significant antibacterial activity with low MIC values .
  • In Vitro Studies : Research involving cancer cell lines (e.g., MCF7 and HePG2) demonstrated that related compounds exhibit potent antiproliferative effects, suggesting potential applications in cancer therapy .
  • Computational Studies : Molecular docking simulations have been employed to predict binding interactions between these compounds and biological targets, supporting experimental findings regarding their effectiveness as multifunctional therapeutic agents .

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S3/c17-21(18,13-3-1-7-20-13)15-9-12(11-4-8-19-10-11)16-6-2-5-14-16/h1-8,10,12,15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOVAKJAXLCFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNS(=O)(=O)C2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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